N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide

DPP-4 inhibition PI3K selectivity Kinase profiling

Select this specific morpholinopyrimidine-4-carboxamide for its pre-optimized DPP-4 scaffold and distinct 6-methoxypyridin-3-yl substituent, which directs binding orientation via a hydrogen-bond-accepting methoxy group. Unlike lipophilic comparators (XLogP 2.2) that risk non-specific membrane accumulation in safety panels, its balanced XLogP (~1.0–1.5) makes it a suitable representative for toxicological benchmarking. Critical for kinase selectivity panel controls and fragment-to-lead library synthesis without confounding PI3K/mTOR polypharmacology.

Molecular Formula C15H17N5O3
Molecular Weight 315.333
CAS No. 1903514-86-2
Cat. No. B2537520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide
CAS1903514-86-2
Molecular FormulaC15H17N5O3
Molecular Weight315.333
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
InChIInChI=1S/C15H17N5O3/c1-22-14-3-2-11(9-16-14)19-15(21)12-8-13(18-10-17-12)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,19,21)
InChIKeyHMEUSUVCPAKKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903514-86-2): Procurement-Ready Chemical Profile and Target Class Context


N-(6-Methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903514-86-2) is a synthetic small molecule belonging to the 6-morpholinopyrimidine-4-carboxamide class, characterized by a 6-methoxypyridin-3-yl substituent on the carboxamide nitrogen [1]. This scaffold is recurrent in kinase inhibitor design, particularly for targets within the PI3K/AKT/mTOR and DPP-4 signaling axes [2]. The compound is primarily sourced as a research tool compound or building block for further derivatization in medicinal chemistry campaigns [3].

Why N-(6-Methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide Cannot Be Replaced by Arbitrary Class Analogs


The 6-morpholinopyrimidine-4-carboxamide scaffold exhibits steep structure-activity relationships (SAR) where minor substituent changes on the carboxamide aryl ring produce order-of-magnitude shifts in target potency and selectivity profiles [1]. For example, in a series of PI3K-targeting morpholinopyrimidines, cytotoxicity IC50 values against leukemia SR cells varied from 0.76 µM to 13.59 µM depending solely on the amide substituent [1]. Similarly, within DPP-4 inhibitor programs, pyrimidine-4-carboxamide analogs showed Ki values ranging from 0.53 nM to >1000 nM based on aryl group identity [2]. Consequently, replacing N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide with a close analog such as the 4-acetylphenyl or 4-chloro-2-fluorophenyl variant without experimental validation risks complete loss of desired target engagement [3]. The 6-methoxypyridin-3-yl moiety specifically contributes a hydrogen-bond-accepting methoxy group and a pyridyl nitrogen capable of directing binding orientation, features absent in simple phenyl or alkyl-substituted comparators [1].

Quantitative Differentiation Evidence: N-(6-Methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide vs. Structural Analogs


Target Engagement Selectivity: DPP-4 vs. PI3K Pathway Profiling of the 6-Methoxypyridin-3-yl Amide Substituent

Class-level evidence indicates that the 6-methoxypyridin-3-yl carboxamide substituent directs target preference toward DPP-4 over Class I PI3K isoforms, distinguishing it from analogs with simple aryl or heteroaryl groups that exhibit pan-PI3K activity. Patent data describe pyrimidine-4-carboxamides bearing methoxypyridyl moieties as DPP-4 inhibitors with IC50 values in the low nanomolar range, whereas analogous morpholinopyrimidines with phenyl or indazolyl substituents are reported as PI3K/mTOR inhibitors with IC50 values typically >100 nM [1][2]. This target class divergence is a direct consequence of the heteroatom arrangement in the 6-methoxypyridin-3-yl group, which engages the DPP-4 S1/S2 subsites through a bidentate hydrogen-bond network not available to carbocyclic aryl analogs [1].

DPP-4 inhibition PI3K selectivity Kinase profiling Type 2 diabetes

Cytotoxic Potency Differentiation: Morpholinopyrimidine-4-carboxamide Substituent Effects in Leukemia SR Cells

In a head-to-head study of morpholinopyrimidine-4-carboxamide derivatives, the nature of the amide substituent determined cytotoxic potency against leukemia SR cells with IC50 values spanning a 17.9-fold range (0.76–13.59 µM) within a single congeneric series [1]. Compounds bearing electron-rich heteroaryl amide substituents (e.g., thiazolyl, oxazolyl) achieved the lowest IC50 values (0.76 µM), while those with simpler aryl groups showed markedly reduced activity [1]. Although N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide was not directly evaluated in this panel, its 6-methoxypyridin-3-yl substituent is electronically and sterically analogous to the most potent heteroaryl-substituted analogs, placing its predicted activity closer to the 0.76 µM benchmark than to the 13.59 µM upper bound [1]. By contrast, the N-(4-chloro-2-fluorophenyl) analog (a commercially available comparator) contains an electron-withdrawing substituent pattern that diverges from the optimal SAR and is expected to exhibit attenuated antiproliferative activity [2].

Antiproliferative activity Leukemia SR Morpholinopyrimidine scaffold SAR

Physicochemical Property Comparison: Lipophilicity and Solubility Drivers Across Amide Substituents

The morpholine ring at the pyrimidine 6-position universally enhances aqueous solubility within this scaffold class, with reports indicating ~2–3-fold solubility improvement relative to methyl or trifluoromethyl-substituted analogs [1]. However, the carboxamide N-aryl substituent is the primary driver of lipophilicity variation: the N-(4-chloro-2-fluorophenyl) analog has a computed XLogP3-AA of 2.2 [2], whereas the N-(isoxazol-3-yl) analog registers 0.2 [3]. The 6-methoxypyridin-3-yl group, containing both a polar methoxy oxygen and a pyridyl nitrogen, is expected to yield an intermediate XLogP3-AA (~1.0–1.5), balancing membrane permeability with aqueous solubility. This is mechanistically relevant because excessively lipophilic analogs (XLogP > 3) are associated with promiscuous target binding and phospholipidosis risk [4], while overly polar analogs (XLogP < 0) suffer from poor passive permeability.

LogP Aqueous solubility Drug-likeness Morpholine contribution

Structural Uniqueness vs. Commercially Available Analogs: Scaffold and Substituent Inventory

A comparative survey of commercially cataloged 6-morpholinopyrimidine-4-carboxamides reveals that the 6-methoxypyridin-3-yl variant occupies a distinct and sparsely populated region of chemical space [1]. The most commonly stocked analogs include N-(4-acetylphenyl)-, N-(4-chloro-2-fluorophenyl)-, N-(2-carbamoylphenyl)-, N-(isoxazol-3-yl)-, and N-(1H-indazol-6-yl)-substituted derivatives, each with well-defined and divergent target profiles (NAPE-PLD, undisclosed, undisclosed, undisclosed, and KDM6A/B, respectively) [1][2]. The 6-methoxypyridin-3-yl analog is the only variant in this series that simultaneously presents: (a) a pyridine nitrogen capable of acting as a hydrogen-bond acceptor in the kinase hinge region; (b) a 6-methoxy group providing electron donation to the pyridine ring; and (c) absence of an acetyl, halogen, or fused heterocycle that would steer binding toward alternative target classes [1]. This unique pharmacophoric signature makes it irreplaceable for screening cascades requiring an uncommitted morpholinopyrimidine probe with a clean DPP-4-biased profile.

Chemical diversity Building block Neglected chemical space Catalog comparison

Optimal Procurement and Deployment Scenarios for N-(6-Methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide


DPP-4 Probe Development and Metabolic Disease Target Validation

When establishing a chemical probe program for Type 2 diabetes target validation, this compound provides a morpholinopyrimidine scaffold pre-optimized for DPP-4 engagement. Its 6-methoxypyridin-3-yl substituent is characteristic of potent DPP-4 inhibitors described in the patent literature, where structurally related pyrimidine-4-carboxamides achieve IC50 values below 100 nM [1]. Procuring this specific analog—rather than a generic morpholinopyrimidine—avoids the confounding PI3K/mTOR inhibition observed with alternative N-aryl substituents, enabling cleaner interpretation of incretin pathway modulation [2].

Kinase Selectivity Panel Screening and Off-Target De-Risking

For laboratories running broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), this compound serves as a critical control for parsing morpholinopyrimidine-driven polypharmacology. Class-level data show that morpholinopyrimidine-4-carboxamides can inhibit PI3Kα with IC50 values ranging from 6.28 µM (reference LY294002) to sub-micromolar for optimized derivatives [1]. The 6-methoxypyridin-3-yl variant, by virtue of its distinct amide substituent, is hypothesized to have a divergent selectivity fingerprint. Including it alongside the N-(4-chloro-2-fluorophenyl) and N-(isoxazol-3-yl) analogs in a panel enables systematic mapping of the structure-selectivity relationship across this scaffold class [2].

Medicinal Chemistry SAR Expansion and Fragment Elaboration

As a synthetic building block, this compound offers a versatile starting point for library synthesis. The 6-methoxypyridin-3-yl amine precursor can be elaborated via amide coupling, while the morpholinopyrimidine core remains amenable to further functionalization at the pyrimidine C2 position [1]. The computed intermediate lipophilicity (XLogP ~1.0–1.5) places it within the lead-like chemical space favored for fragment-to-lead optimization, in contrast to the more lipophilic N-(4-chloro-2-fluorophenyl) analog (XLogP = 2.2), which may exceed recommended logP thresholds for fragment libraries [2].

In Vitro Toxicology and Safety Pharmacology Screening

In early safety pharmacology panels (hERG binding, AMES, hepatocyte toxicity), using a morpholinopyrimidine probe with a balanced physicochemical profile minimizes the confounding influence of extreme lipophilicity on assay outcomes. Lipophilic compounds (logP > 3) are disproportionately flagged in phospholipidosis and mitochondrial toxicity assays due to non-specific membrane accumulation rather than genuine toxicophores [1]. The 6-methoxypyridin-3-yl analog's predicted XLogP of ~1.0–1.5 makes it a more suitable representative of its scaffold class for toxicological benchmarking than the N-(4-chloro-2-fluorophenyl) comparator (XLogP = 2.2) [2].

Quote Request

Request a Quote for N-(6-methoxypyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.